

Physical properties of Ethyl 3-nitropropanoate (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-nitropropanoate*

Cat. No.: *B1247394*

[Get Quote](#)

Technical Guide: Physicochemical Properties of Ethyl 3-Nitropropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate (CAS No: 3590-37-2) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides an in-depth overview of the boiling point and density of **Ethyl 3-nitropropanoate**, including experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of **Ethyl 3-nitropropanoate** are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

Data Presentation

Physical Property	Value	Units	Conditions
Boiling Point	223.3 ± 23.0	°C	At 760 mmHg[1]
Density	1.2 ± 0.1	g/cm ³	Standard Conditions

Experimental Protocols

Accurate determination of the physical properties of a compound like **Ethyl 3-nitropropanoate** is paramount. The following sections detail standard laboratory procedures for measuring its boiling point and density.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.

Apparatus:

- Round-bottom flask
- Distillation head (Claisen adapter or similar)
- Condenser (Liebig, Graham, or Allihn)
- Thermometer with appropriate range
- Receiving flask
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Assembly: Assemble the distillation apparatus in a fume hood. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

- Sample Preparation: Place a sample of **Ethyl 3-nitropropanoate** into the round-bottom flask, filling it to approximately one-half to two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.
- Heating: Begin heating the flask gently. As the liquid heats, vapors will rise and come into contact with the thermometer bulb.
- Equilibrium: The temperature reading will rise and then stabilize as the vapor and liquid reach equilibrium. This stable temperature is the boiling point.
- Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

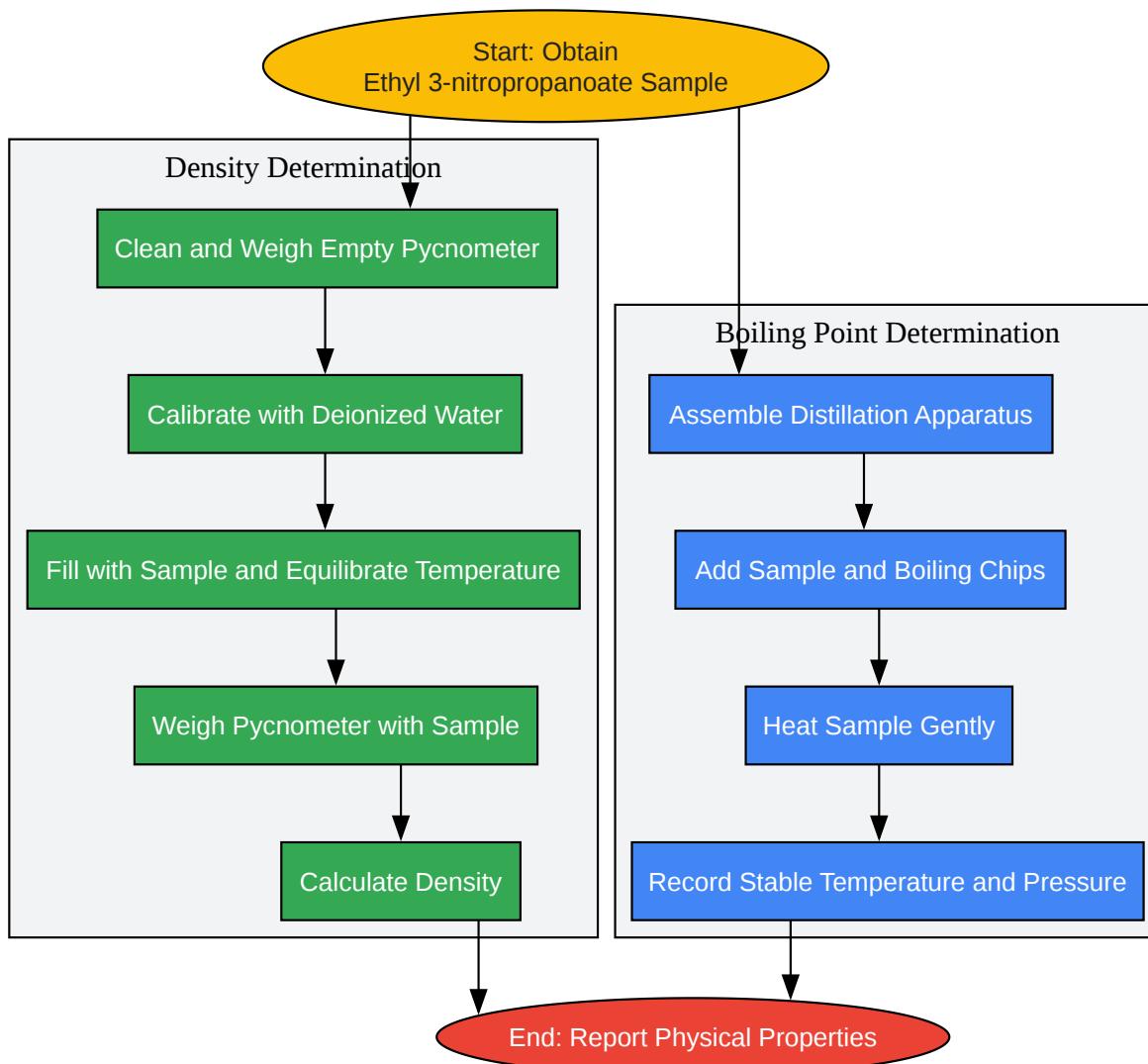
Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

- Pycnometer (a specific gravity bottle with a known volume)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:


- Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_{pyc}).
- Water Calibration: Fill the pycnometer with deionized water of a known temperature and record the mass ($m_{\text{pyc+water}}$). The density of water at this temperature is known. This step allows for the precise determination of the pycnometer's volume.

- Volume of Pycnometer (V_{pyc}) = $(m_{pyc+water} - m_{pyc}) / \rho_{water}$
- Sample Measurement: Empty and dry the pycnometer. Fill it with **Ethyl 3-nitropropanoate** and bring it to the same temperature as the water calibration using the constant temperature water bath.
- Mass Determination: Measure and record the mass of the pycnometer filled with the sample ($m_{pyc+sample}$).
- Calculation: The density of the sample (ρ_{sample}) can be calculated using the following formula:
 - $\rho_{sample} = (m_{pyc+sample} - m_{pyc}) / V_{pyc}$

Mandatory Visualization

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of **Ethyl 3-nitropropanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-nitropropanoate | CAS#:3590-37-2 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Physical properties of Ethyl 3-nitropropanoate (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1247394#physical-properties-of-ethyl-3-nitropropanoate-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com